Home > Products > Screening Compounds P143010 > N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide
N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide -

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide

Catalog Number: EVT-12632256
CAS Number:
Molecular Formula: C14H16F3N3O2
Molecular Weight: 315.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a chemical compound notable for its unique structural features, including a pyrrolidine ring and a trifluoromethyl group attached to a benzamide moiety. The compound has gained attention for its potential therapeutic applications, particularly as a modulator of chemokine receptors, which play critical roles in various physiological processes such as inflammation and immune response. Its molecular formula is C14H16F3N3O2, with a molecular weight of approximately 315.291 g/mol.

Source

The compound has been referenced in various scientific literature and patent documents, highlighting its relevance in pharmaceutical research. Notable sources include chemical databases and patent filings that discuss its synthesis and biological activity .

Classification

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is classified as a benzamide derivative and specifically categorized as a chemokine receptor modulator. This classification underlines its potential role in drug development targeting inflammatory and immune-related conditions .

Synthesis Analysis

Methods

The synthesis of N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide typically involves several key steps:

  1. Formation of the Pyrrolidine Ring: This may be achieved through cyclization reactions involving appropriate precursors.
  2. Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via nucleophilic substitution or electrophilic fluorination methods.
  3. Amidation Reaction: The final step generally involves coupling the pyrrolidine derivative with the appropriate benzoyl chloride to form the amide bond.

These synthetic routes may vary based on the specific starting materials used and the desired purity of the final product .

Technical Details

Each step requires careful control of reaction conditions, including temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are often employed to monitor the progress of the reactions.

Molecular Structure Analysis

Data

Key structural data includes:

  • Molecular Formula: C14H16F3N3O2
  • Molecular Weight: 315.291 g/mol
  • Functional Groups: Benzamide, trifluoromethyl, pyrrolidine .
Chemical Reactions Analysis

Reactions

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide participates in various chemical reactions due to its functional groups:

  1. Nucleophilic Substitution Reactions: The trifluoromethyl group can undergo nucleophilic attack under certain conditions.
  2. Hydrolysis: The amide bond may be hydrolyzed in acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Technical Details

The reactivity of this compound can be influenced by factors such as solvent polarity and temperature, which are crucial for optimizing reaction pathways.

Mechanism of Action

Process

The mechanism of action for N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide primarily involves its interaction with chemokine receptors:

  1. Binding Affinity: The compound exhibits significant binding affinity for specific chemokine receptors, thereby modulating their activity.
  2. Inhibition of Chemokine Signaling: By acting as an antagonist, it can inhibit the signaling pathways associated with inflammation and immune responses.

Data

Research indicates that compounds like N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide could be effective in treating diseases characterized by excessive inflammatory responses or immune dysregulation .

Physical and Chemical Properties Analysis

Physical Properties

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is expected to exhibit:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents but may have limited solubility in water.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to moisture due to the presence of amine groups.
Applications

Scientific Uses

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide has several potential applications in scientific research:

  1. Pharmaceutical Development: As a chemokine receptor modulator, it holds promise for developing treatments for inflammatory diseases, autoimmune disorders, and other conditions linked to chemokine signaling.
  2. Biochemical Studies: Utilized in studies investigating chemokine receptor interactions and their physiological implications.
  3. Drug Discovery: Serves as a lead compound for synthesizing new analogs with improved efficacy and selectivity against specific targets .
Introduction and Contextual Significance
  • Chemical Identification: N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide is a small organic molecule frequently referenced in its enantiomerically pure (S)-form: (S)-N-(2-(3-aminopyrrolidin-1-yl)-2-oxoethyl)-3-(trifluoromethyl)benzamide. Its hydrochloride salt (CAS: 857651-01-5, Mol. Formula: C₁₄H₁₇ClF₃N₃O₂, Mol. Weight: 351.75) is a common form for research use [1] [7]. The free base has CAS 857650-90-9 (Mol. Formula: C₁₄H₁₆F₃N₃O₂, Mol. Weight: 315.29) [5].
  • Core Structure: It features a 3-(trifluoromethyl)benzamide group linked via a glycinamide spacer (-N-C(=O)-CH₂-N-) to the nitrogen of an (S)-3-aminopyrrolidine ring. This scaffold is recognized as critical within medicinal chemistry programs targeting chemokine receptors.

Table 1: Key Physicochemical Identifiers

PropertyFree BaseHydrochloride Salt
CAS Registry Number857650-90-9857651-01-5
Molecular FormulaC₁₄H₁₆F₃N₃O₂C₁₄H₁₇ClF₃N₃O₂
Molecular Weight (g/mol)315.29351.75
SMILES (Canonical)O=C(NCC(N1CC@@HCC1)=O)C2=CC=CC(C(F)(F)F)=C2O=C(NCC(N1CC@@HCC1)=O)C2=CC=CC(C(F)(F)F)=C2.[H]Cl
Key Chiral Center(S)-3-aminopyrrolidine(S)-3-aminopyrrolidine

Role as a Key Intermediate in CCR2 Antagonist Development

The compound serves as a crucial chemical building block in synthesizing advanced CC Chemokine Receptor 2 (CCR2) antagonists. CCR2, a GPCR, binds monocyte chemoattractant proteins (MCPs like CCL2) and is a validated target for inflammatory diseases (atherosclerosis, rheumatoid arthritis (RA), neuropathic pain, and metabolic disorders [2] [3] [8]. Its significance stems from:

  • Synthetic Versatility: The primary amine (-NH₂) on the pyrrolidine ring provides a handle for further chemical derivatization. Medicinal chemists exploit this site to introduce diverse pharmacophores (e.g., substituted benzamides, heteroaryls, sulfonamides, amides) via amide bond formation or reductive amination, systematically exploring Structure-Activity Relationships (SAR) to optimize potency, selectivity, and pharmacokinetics [4] [6] [9]. Patent literature details synthetic routes specifically for such 3-aminopyrrolidine derivatives [9].
  • Optimizing Drug Properties: Early CCR2 antagonist leads often faced challenges balancing potency, selectivity (particularly against related chemokine receptors like CCR5 and ion channels like hERG), and oral bioavailability. Incorporating the 3-aminopyrrolidine moiety, especially with specific linker groups like the glycinamide, contributed to resolving these issues:
  • Enhanced Selectivity: Careful choice of substituents attached to the 3-amino group improved selectivity over CCR5 and reduced off-target activity (e.g., hERG channel blockade), which plagued earlier compounds [6].
  • Improved Metabolic Profile: The scaffold demonstrated favorable metabolic stability in human liver microsome (HLM) assays compared to some predecessors, reducing attrition risk [6].
  • Conformational Influence: Derivatives based on this core sometimes exhibited protonation-dependent conformational switching. This allows a relatively polar molecule to transiently adopt a less polar conformation, enhancing membrane permeability and oral bioavailability without sacrificing the polarity needed for target selectivity and solubility [6].
  • Enabling Clinical Candidates: Optimization efforts utilizing this intermediate culminated in advanced preclinical and clinical candidates. For instance, research leveraging similar 3-aminopyrrolidine intermediates led to compounds like BMS-741672, characterized by potent CCR2 binding (IC₅₀ ~1 nM), high selectivity, good oral bioavailability in preclinical species, and suitability for clinical trials [6].

Position within 3-Aminopyrrolidine Derivative Therapeutics

The compound belongs to a well-defined and pharmacologically significant class: 3-aminopyrrolidine derivatives. Its position within this class is characterized by:

  • Stereochemical Specificity: The biological activity of CCR2 antagonists is often highly stereospecific. The (S)-configuration at the 3-position of the pyrrolidine ring, as found in this compound, is typically essential for high affinity binding to the CCR2 receptor [1] [4] [5]. This enantiomer is specifically supplied for research.
  • Core Pharmacophore Contribution: The 3-aminopyrrolidine group is a fundamental pharmacophoric element in many small-molecule CCR2 antagonists. It directly engages key residues within the CCR2 binding pocket. The nature of the linker (here, a -C(=O)-CH₂-N- group) connecting this amine to the lipophilic aryl domain (here, the 3-trifluoromethylbenzoyl group) significantly influences binding kinetics and functional activity [4] [6].
  • Targeted Chemokine Receptor Selectivity: Within the chemokine receptor family, derivatives based on this specific scaffold exhibit a primary focus on CCR2 antagonism. While some early analogs showed dual CCR2/CCR5 activity (e.g., compound 1 in [6]), optimization efforts using intermediates like the subject compound successfully achieved highly selective CCR2 inhibition, minimizing potential off-target effects within the chemokine system [4] [6] [10].
  • Therapeutic Scope: Compounds derived from this intermediate target diseases driven by monocyte/macrophage infiltration and inflammation:
  • Atherosclerosis: CCR2 antagonism reduces monocyte recruitment to arterial walls. Studies in ApoE-/- mice showed significant reduction (e.g., ~73%) in atherosclerotic plaque size with optimized antagonists [3].
  • Rheumatoid Arthritis (RA): CCR2 is expressed on monocytes, T-cells, and crucially, Fibroblast-Like Synoviocytes (FLS) in RA joints. Antagonists reduce FLS-mediated production of inflammatory cytokines (IL-6, TNF-α) and matrix metalloproteinases (MMPs), inhibiting synovitis and joint destruction [10].
  • Other Inflammatory Conditions: Preclinical evidence supports potential in neuropathic pain, multiple sclerosis, obesity, and chronic obstructive pulmonary disease (COPD) [2] [3] [8].

Table 2: Key Features of 3-Aminopyrrolidine Derived CCR2 Antagonists

FeatureRole/SignificanceEvidence from Optimization
(S)-3-AminopyrrolidineEssential chiral pharmacophore; Directly interacts with CCR2 binding pocket(S)-enantiomer shows significantly higher affinity than (R); Critical for in vivo efficacy [1] [4]
Glycinamide LinkerConnects pharmacophores; Modulates flexibility, conformation, and physicochemical propertiesEnables optimal spatial orientation; Contributes to metabolic stability and permeability [4] [6]
3-(Trifluoromethyl)benzoylAryl domain; Provides lipophilic binding interactions; Contributes to potencyCommon lipophilic group; CF₃ group enhances potency and metabolic stability [1] [4]
N3-Substituent (R)Key determinant of selectivity, PK/PD, and binding kinetics (residence time)Optimization yielded high CCR2 selectivity over CCR5/hERG; Improved oral bioavailability (e.g., BMS-741672) [6]

Overview of Chemokine Receptor Modulation Strategies

Chemokine receptors, a subset of GPCRs, orchestrate leukocyte migration. Targeting them requires sophisticated strategies:

  • Therapeutic Rationale for CCR2:
  • Central Role in Monocyte Trafficking: CCR2, primarily expressed on monocytes/macrophages and some T-cell subsets, mediates their egress from bone marrow and recruitment into inflamed tissues via its ligands (CCL2, CCL7, CCL8, CCL13) [2] [3] [10].
  • Pathogenic Role in Chronic Inflammation: Dysregulated CCR2/CCL2 signaling drives monocyte infiltration in numerous chronic inflammatory and autoimmune diseases (RA, atherosclerosis, MS) and metabolic disorders [2] [3] [8]. Genetic deletion (CCR2⁻/⁻ or CCL2⁻/⁻ mice) significantly protects against disease in models like atherosclerosis [3].
  • Modulation Strategies:
  • Small Molecule Orthosteric Antagonism: The primary strategy exemplified by the subject compound and its derivatives. These molecules bind competitively within the endogenous ligand (CCL2) binding site on CCR2, preventing receptor activation and downstream signaling (G-protein coupling, β-arrestin recruitment) [3] [6] [10]. Key challenges overcome include achieving species cross-reactivity (human vs. rodent receptor affinity) and sufficient receptor occupancy in vivo.
  • Achieving Efficacy: Merely binding with high affinity in vitro is often insufficient. Effective in vivo suppression of diseases like atherosclerosis requires:
  • High Target Occupancy: Sustained and near-complete (>90%) blockade of CCR2 receptors is often necessary for significant pharmacological effect, as partial blockade may be insufficient to overcome chemokine gradients [3].
  • Favorable Pharmacokinetics/Pharmacodynamics (PK/PD): Adequate plasma/tissue exposure and half-life to maintain occupancy between doses [3] [6].
  • Long Target Residence Time (RT): Prolonged RT (time the drug remains bound to the receptor) correlates with sustained receptor blockade even as free drug concentration fluctuates, potentially improving efficacy and allowing lower or less frequent dosing [3]. Compound 15a (related to optimized derivatives) showed long RT on hCCR2 (714 min) and efficacy in reducing plaque formation, linked to high occupancy [3].
  • Allosteric Modulation & Other Strategies: While orthosteric antagonism dominates current development, alternative strategies like allosteric modulation, biased signaling, or targeting chemokines themselves (antibodies, traps) exist but face different challenges. Small molecule orthosteric antagonists remain the focus for oral therapy.

Table 3: Chemokine Receptor Modulation Strategies - Focus on CCR2

StrategyMechanismAdvantagesChallengesRelevance to Subject Compound
Orthosteric Antagonism (Small Molecule)Competitive inhibition at the endogenous chemokine binding siteSuitable for oral administration; Potential for high potencyAchieving sufficient receptor occupancy in vivo; Species cross-reactivity; Selectivity within chemokine familyCore mechanism of derivatives derived from the subject compound
High Target OccupancyMaintaining near-saturation of target receptorsCrucial for efficacy in disease models (e.g., >90% for atherosclerosis)Requires optimized PK and long Residence Time (RT)Key parameter for efficacy of optimized candidates [3]
Long Residence Time (RT)Prolonged drug-receptor complex lifetimeSustained blockade despite PK fluctuations; Potential for lower dosingDifficult to predict and optimize; Requires specific kinetic assaysAchieved in optimized derivatives (e.g., RT=714 min for 15a) [3]
Antibody-Based InhibitionTargeting CCL2 or CCR2 with biologicsHigh specificity; Long half-lifeParenteral administration only; High cost; Potential immunogenicityOutside scope of small molecule intermediates

The compound N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide, particularly its (S)-enantiomer, represents a structurally optimized and strategically vital chemical intermediate. Its role in generating potent, selective CCR2 antagonists with favorable drug-like properties underscores its significance in advancing therapies for debilitating inflammatory diseases driven by monocyte-mediated pathology.

Properties

Product Name

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide

IUPAC Name

N-[2-(3-aminopyrrolidin-1-yl)-2-oxoethyl]-3-(trifluoromethyl)benzamide

Molecular Formula

C14H16F3N3O2

Molecular Weight

315.29 g/mol

InChI

InChI=1S/C14H16F3N3O2/c15-14(16,17)10-3-1-2-9(6-10)13(22)19-7-12(21)20-5-4-11(18)8-20/h1-3,6,11H,4-5,7-8,18H2,(H,19,22)

InChI Key

XNRHTENCTZKMOJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1N)C(=O)CNC(=O)C2=CC(=CC=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.